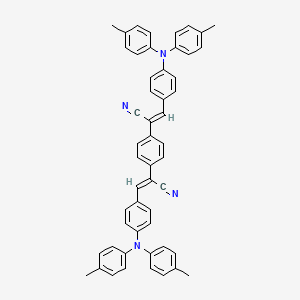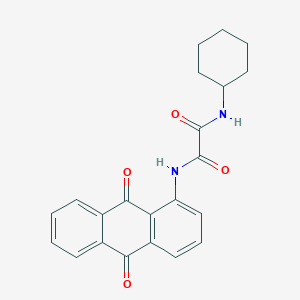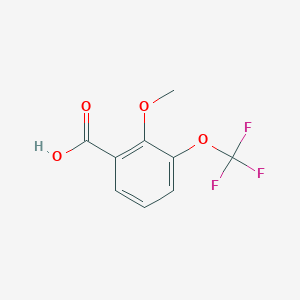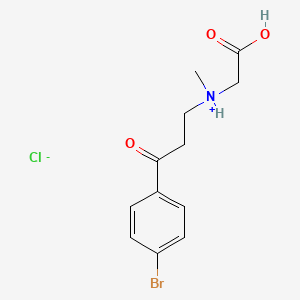
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride is a synthetic organic compound that features a bromophenyl group, a ketone, and a glycine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride typically involves the following steps:
Glycine Derivative Formation: The final step involves the reaction of the ketone with N-methylglycine (sarcosine) under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the ketone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Phenoxy acetamide derivatives
- N-bromosuccinimide (NBS)
Uniqueness
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride is unique due to its combination of a bromophenyl group, a ketone, and a glycine derivative. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
85975-24-2 |
|---|---|
Fórmula molecular |
C12H15BrClNO3 |
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-3-oxopropyl]-(carboxymethyl)-methylazanium;chloride |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-14(8-12(16)17)7-6-11(15)9-2-4-10(13)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17);1H |
Clave InChI |
TWFVFFVJVSOOPT-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CCC(=O)C1=CC=C(C=C1)Br)CC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)
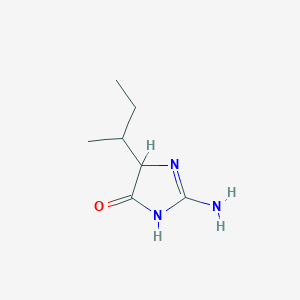
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
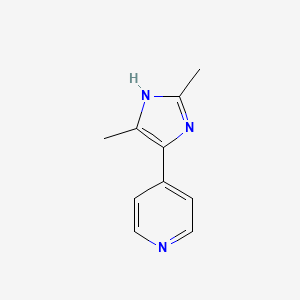


![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)


